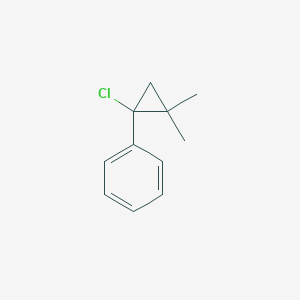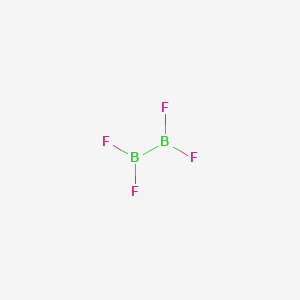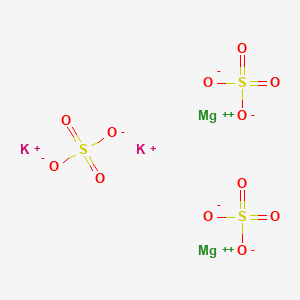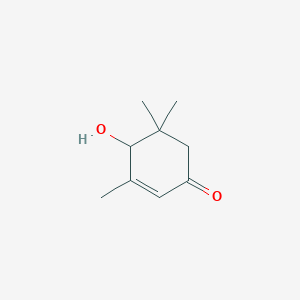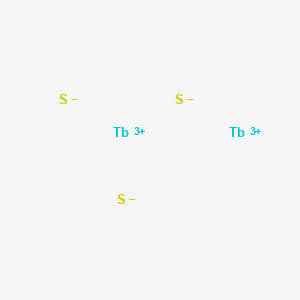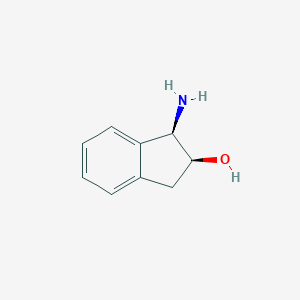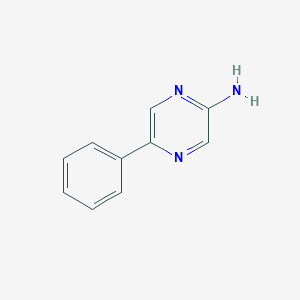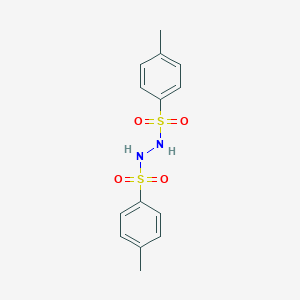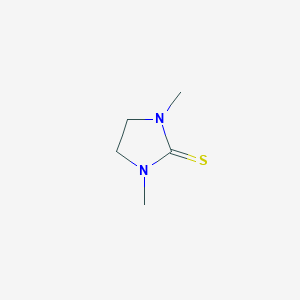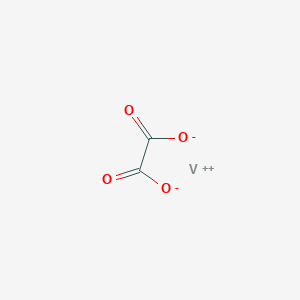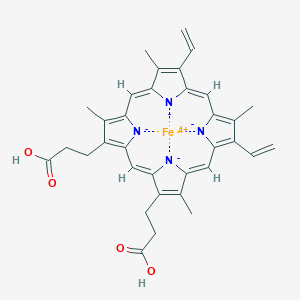![molecular formula C22H25NO6 B085370 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione CAS No. 13061-83-1](/img/structure/B85370.png)
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione, also known as TMB-8, is a chemical compound that has been widely used in scientific research due to its ability to block intracellular calcium release. TMB-8 is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from intracellular stores.
Mecanismo De Acción
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione acts as a potent inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione blocks the binding of IP3 to its receptor on the endoplasmic reticulum (ER) membrane, preventing the release of calcium from the ER into the cytosol. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione does not affect the release of calcium from extracellular sources or the release of calcium from the ER through other mechanisms.
Efectos Bioquímicos Y Fisiológicos
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to have a wide range of biochemical and physiological effects. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione inhibits the release of calcium from intracellular stores, which can affect various cellular processes. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to inhibit insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been shown to modulate the activity of ion channels and the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is a potent and specific inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been extensively used in scientific research due to its ability to block intracellular calcium release. However, 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has some limitations for lab experiments. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is not selective for IP3-mediated calcium release and can also inhibit other calcium release mechanisms. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several possible future directions for research on 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione. One possible direction is to investigate the role of calcium signaling in the regulation of ion channels and synaptic transmission. Another direction is to explore the potential therapeutic applications of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione in the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to investigate the selectivity and specificity of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione for IP3-mediated calcium release and to develop more potent and selective inhibitors of intracellular calcium release.
Métodos De Síntesis
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can be synthesized using a multi-step process. The synthesis of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione involves the reaction of 2-(4-methoxyphenyl) ethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been widely used in scientific research to study the role of intracellular calcium release in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been used to investigate the role of calcium signaling in the regulation of insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been used to study the role of calcium signaling in the regulation of ion channels and the modulation of synaptic transmission.
Propiedades
Número CAS |
13061-83-1 |
|---|---|
Nombre del producto |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
Fórmula molecular |
C22H25NO6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
InChI |
InChI=1S/C22H25NO6/c1-23-9-8-13-10-18(27-3)19(28-4)11-15(13)21(25)20(24)14-6-7-17(26-2)22(29-5)16(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3 |
Clave InChI |
PYHIANRYLAEITJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Kyselina wolframova [Czech]](/img/structure/B85289.png)


